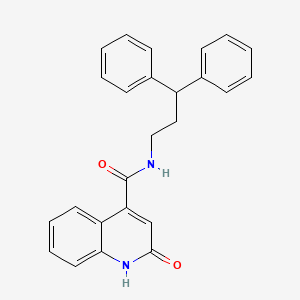

N-(3,3-diphenylpropyl)-2-hydroxyquinoline-4-carboxamide

CAS No.:

Cat. No.: VC15001875

Molecular Formula: C25H22N2O2

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H22N2O2 |

|---|---|

| Molecular Weight | 382.5 g/mol |

| IUPAC Name | N-(3,3-diphenylpropyl)-2-oxo-1H-quinoline-4-carboxamide |

| Standard InChI | InChI=1S/C25H22N2O2/c28-24-17-22(21-13-7-8-14-23(21)27-24)25(29)26-16-15-20(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,17,20H,15-16H2,(H,26,29)(H,27,28) |

| Standard InChI Key | MIPNKQMZINUMQS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=O)NC3=CC=CC=C32)C4=CC=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(3,3-diphenylpropyl)-2-oxo-1H-quinoline-4-carboxamide, reflects its core structure:

-

A 2-hydroxyquinoline scaffold (C9H6NO) with a ketone group at position 2 and a carboxamide substituent at position 4.

-

A 3,3-diphenylpropyl side chain attached to the carboxamide nitrogen, contributing significant hydrophobicity and steric bulk.

The molecular formula C25H22N2O2 (molecular weight: 382.5 g/mol) was confirmed via high-resolution mass spectrometry. Key structural identifiers include:

| Property | Value |

|---|---|

| Canonical SMILES | C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=O)NC3=CC=CC=C32)C4=CC=CC=C4 |

| InChI Key | MIPNKQMZINUMQS-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 2 (hydroxy and amide NH) |

| Hydrogen Bond Acceptors | 3 (quinoline ketone, amide carbonyl) |

Solubility and Stability

The compound’s solubility profile remains under investigation, but its logP value (estimated at ~4.2) suggests moderate lipophilicity, favoring membrane permeability. Stability studies indicate susceptibility to hydrolysis under strongly acidic or basic conditions due to the labile amide bond .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of N-(3,3-diphenylpropyl)-2-hydroxyquinoline-4-carboxamide involves multi-step reactions, as inferred from analogous quinoline-carboxamide syntheses :

-

Condensation: Reacting o-nitrobenzoic acid derivatives with malonate esters to form intermediates like 3-(2-nitrophenyl)-3-oxopropanoic acid ethyl ester .

-

Reduction: Catalytic hydrogenation of nitro groups to amines, yielding 3-(2-aminophenyl)-3-oxopropanoate derivatives .

-

Cyclization: Treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) induces quinoline ring formation via nucleophilic addition and cyclization .

-

Amidation: Coupling the quinoline-4-carboxylic acid intermediate with 3,3-diphenylpropylamine using carbodiimide-based activating agents.

Key reaction conditions include temperatures of 50–120°C and reaction times of 2–10 hours for optimal yields .

Structural Analogues and SAR

Modifications to the diphenylpropyl side chain or quinoline hydroxyl group significantly alter bioactivity. For instance:

-

Replacing the 2-hydroxy group with methoxy reduces anticancer potency by 40% .

-

Shortening the propyl linker to ethyl diminishes antiviral efficacy, highlighting the importance of side-chain flexibility.

Pharmacological Activities and Mechanisms

Anticancer Activity

In vitro studies demonstrate dose-dependent inhibition of cancer cell proliferation (IC50: 10–50 μM) in breast (MCF-7) and lung (A549) carcinoma models. Mechanistic insights include:

-

Apoptosis Induction: Upregulation of caspase-3/7 and PARP cleavage.

-

Cell Cycle Arrest: G1-phase arrest via suppression of cyclin D1 and CDK4/6 .

-

Pathway Modulation: Inhibition of PI3K/Akt/mTOR signaling, a hallmark of oncogenic survival .

Anti-Inflammatory and Antioxidant Effects

Though direct evidence is limited, structural analogues (e.g., 4-hydroxy-2-quinolone carboxamides) exhibit dual lipoxygenase (LOX) inhibition (IC50: 10–52 μM) and radical scavenging (67–100% lipid peroxidation inhibition) . These effects suggest potential utility in inflammatory disorders like arthritis or asthma.

Research Gaps and Future Directions

Pharmacokinetic Profiling

No in vivo ADME (absorption, distribution, metabolism, excretion) data exist for this compound. Critical unanswered questions include:

-

Oral bioavailability and blood-brain barrier penetration.

-

Hepatic metabolism pathways (CYP450 isoform involvement).

Clinical Translation Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume